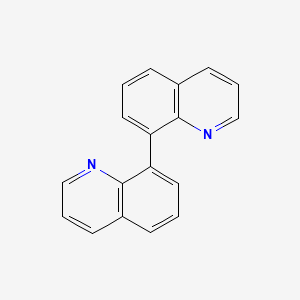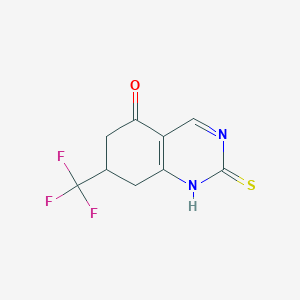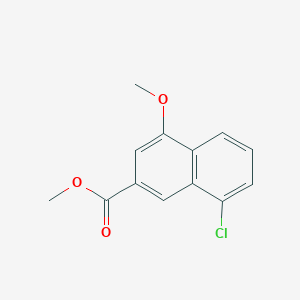![molecular formula C14H20O4 B11862027 (1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)
(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate typically involves multiple steps, starting from adamantane derivatives. The key steps include:
Formation of the spiro[adamantane-2,2’-[1,3]dioxolane] core: This is achieved through a reaction between adamantane and a suitable dioxolane precursor under acidic conditions.
Introduction of the carboxylate group: This step involves the esterification of the intermediate with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides.
Aplicaciones Científicas De Investigación
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-ol
- rac-1-[(1R,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolan]-5-yl]methanamine
Uniqueness
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications requiring robust and stable compounds.
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
methyl (3'S,5'R)-spiro[1,3-dioxolane-2,4'-adamantane]-1'-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-16-12(15)13-6-9-4-10(7-13)14(11(5-9)8-13)17-2-3-18-14/h9-11H,2-8H2,1H3/t9?,10-,11+,13? |
Clave InChI |
IJJBOFUSNCAQQK-VOZVASTJSA-N |
SMILES isomérico |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C34OCCO4 |
SMILES canónico |
COC(=O)C12CC3CC(C1)C4(C(C3)C2)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)




![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)
